molecular formula C9H19ClN2O B11718312 3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride

3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride

Cat. No.: B11718312
M. Wt: 206.71 g/mol
InChI Key: YMPJWZYIEGMMEV-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂O. It is a heterocyclic compound that contains both a morpholine and a pyrrolidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride typically involves the reaction of 3-(1-Methylpyrrolidin-2-yl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving 3-(1-Methylpyrrolidin-2-yl)morpholine in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride

Uniqueness

3-(1-Methylpyrrolidin-2-yl)morpholine hydrochloride is unique due to its specific combination of a morpholine and pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-11-5-2-3-9(11)8-7-12-6-4-10-8;/h8-10H,2-7H2,1H3;1H

InChI Key

YMPJWZYIEGMMEV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2COCCN2.Cl

Origin of Product

United States

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